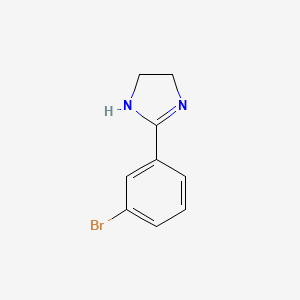

2-(3-bromophenyl)-4,5-dihydro-1H-Imidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMYHGSCYFJDKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of 2 3 Bromophenyl 4,5 Dihydro 1h Imidazole and Its Analogs

Direct Synthetic Approaches to 2-(3-bromophenyl)-4,5-dihydro-1H-Imidazole

The direct synthesis of this compound typically involves the condensation of a suitable 3-bromophenyl-containing starting material with ethylenediamine (B42938). One of the most common and straightforward methods is the reaction of 3-bromobenzonitrile (B1265711) with ethylenediamine. This reaction is often catalyzed by sulfur or carried out under high pressure and temperature.

Another prevalent approach involves the reaction of 3-bromobenzaldehyde (B42254) with ethylenediamine. This condensation reaction proceeds through an aminal intermediate, which is then oxidized to form the imidazoline (B1206853) ring. Various oxidizing agents can be employed for this transformation. A plausible synthetic route is the reaction of 3-bromobenzaldehyde with ethylenediamine in the presence of an oxidizing agent like N-bromosuccinimide (NBS) or iodine. nih.gov

General Synthetic Strategies for 4,5-Dihydro-1H-Imidazole Ring Construction

The construction of the 4,5-dihydro-1H-imidazole (imidazoline) ring is a well-established area of organic synthesis, with numerous methodologies available. These can be broadly categorized into multi-component condensation reactions, catalyst-mediated synthesis, and catalyst-free methodologies.

Multi-component Condensation Reactions (e.g., Radziszewski reaction variations)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. The Debus-Radziszewski imidazole (B134444) synthesis, while traditionally used for the preparation of imidazoles, can be adapted for the synthesis of imidazolines. researchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. researchgate.net For the synthesis of 2-aryl-4,5-dihydro-1H-imidazoles, variations of this reaction can be envisioned where ethylenediamine is used in place of ammonia, leading directly to the imidazoline ring structure.

One-pot syntheses are particularly attractive for their operational simplicity and efficiency. For instance, a novel one-pot synthesis of imidazolines has been developed using an olefin, a nitrile, an amine, and N-bromosuccinimide (NBS), initiated by a cationic bromine species. nih.gov This method allows for flexible variation of the substrates to produce a range of imidazoline derivatives.

Catalyst-Mediated Synthesis (e.g., Brønsted acidic ionic liquids, nano aluminum nitride, metal salts)

A variety of catalysts have been employed to promote the synthesis of 2-imidazolines, often leading to higher yields, milder reaction conditions, and improved selectivity.

Brønsted acidic ionic liquids (BAILs) have emerged as effective and recyclable catalysts for organic transformations. ijfmr.com These ionic liquids can catalyze the condensation of aldehydes with ethylenediamine to afford 2-imidazolines. The acidic nature of the BAIL activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine.

Nano aluminum nitride (AlN) has been utilized as a solid acid catalyst for the green synthesis of trisubstituted imidazoles. vulcanchem.com This methodology can be adapted for the synthesis of 2-imidazolines. The high surface area and Lewis acidic sites of nano AlN can effectively catalyze the condensation reaction.

Metal salts are also widely used as catalysts. For example, palladium-catalyzed multicomponent synthesis of 2-imidazolines from imines and acid chlorides has been reported. mdpi.com Other transition metal catalysts, including those based on nickel and copper, have also shown significant activity in various coupling and cyclization reactions to form the imidazoline ring. nih.gov

The following table summarizes various catalytic systems used in the synthesis of 2-imidazolines.

| Catalyst Type | Specific Catalyst Example | Reactants | Key Features |

|---|---|---|---|

| Brønsted Acidic Ionic Liquids | [CPL][2MSA] | Aldehydes, Ethylenediamine | Recyclable, mild conditions |

| Nano Materials | Nano Aluminum Nitride (AlN) | Aldehydes, Benzil (B1666583), Amines | Heterogeneous, green synthesis |

| Metal Salts/Complexes | Palladium Complexes | Imines, Acid Chlorides | Multicomponent synthesis |

| Metal Salts/Complexes | Copper Salts | Aryl Halides, Diamines | Cross-coupling/cyclization |

Catalyst-Free Methodologies

In the pursuit of more environmentally friendly and cost-effective synthetic routes, catalyst-free methods for the synthesis of 2-imidazolines have been developed. These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of microwave irradiation. For example, the direct condensation of nitriles with ethylenediamine can be achieved at high temperatures without the need for a catalyst. Similarly, the reaction of aldehydes with ethylenediamine can proceed under thermal conditions, although the yields may be variable.

Strategies for Derivatization and Analog Generation of this compound

The presence of a bromine atom on the phenyl ring of this compound provides a versatile handle for a wide range of chemical modifications. This allows for the generation of a diverse library of analogs with varying electronic and steric properties.

Substituent Variation on the Bromophenyl Moiety

The bromine atom on the phenyl ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or ester. nih.gov By employing different boronic acids, a wide array of aryl or alkyl groups can be introduced at the 3-position of the phenyl ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. mdpi.com this compound can be reacted with various primary or secondary amines to introduce a range of amino substituents.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This allows for the introduction of various alkynyl groups onto the phenyl ring.

The following table provides an overview of potential derivatization reactions on the bromophenyl moiety.

| Reaction Type | Coupling Partner | Resulting Functional Group |

|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)2 (Boronic Acid) | -R (Aryl, Alkyl, etc.) |

| Buchwald-Hartwig Amination | R1R2NH (Amine) | -NR1R2 |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | -C≡C-R |

These derivatization strategies provide a powerful platform for the synthesis of a wide range of analogs of this compound, enabling the fine-tuning of its chemical and physical properties for various applications.

Modifications of the Dihydroimidazole (B8729859) Ring

Modifications of the 4,5-dihydro-1H-imidazole (2-imidazoline) ring are crucial for tuning the steric and electronic properties of the molecule. These modifications can be achieved either by starting with substituted precursors or by direct functionalization of the pre-formed ring.

One of the primary methods for synthesizing C4/C5-substituted 2-imidazolines involves the condensation of a 1,2-diamine with a nitrile. By employing a substituted 1,2-diamine, various functionalities can be introduced at the 4 and 5-positions of the resulting dihydroimidazole ring. For instance, the use of a chiral diamine can lead to the formation of optically active 2-imidazolines, which are valuable as chiral auxiliaries and ligands in asymmetric catalysis.

Direct functionalization of the dihydroimidazole ring is a more challenging yet highly desirable approach. While the aromatic imidazole ring is amenable to various C-H activation and functionalization reactions, the saturated backbone of the 4,5-dihydro-1H-imidazole presents a different set of synthetic challenges. Research in this area is ongoing, with efforts focused on developing methods for the direct and selective introduction of substituents at the C4 and C5 positions.

A notable approach for the synthesis of substituted imidazoles, which can be subsequently reduced to dihydroimidazoles, is the Debus-Radziszewski imidazole synthesis. This multicomponent reaction utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to construct the imidazole core. wikipedia.orgscribd.com By varying the 1,2-dicarbonyl component, substitutions can be introduced at the C4 and C5 positions of the resulting imidazole. For example, the reaction of a substituted benzil with an appropriate aldehyde and ammonia can yield a 2,4,5-trisubstituted imidazole. ijprajournal.com Subsequent reduction of the imidazole would provide the corresponding substituted dihydroimidazole.

| Starting Material (1,2-Dicarbonyl) | Resulting Substitution at C4/C5 of Imidazole |

| Benzil | Phenyl |

| 2,3-Butanedione | Methyl |

| Anisil | Anisyl |

This table illustrates how the choice of the 1,2-dicarbonyl component in the Debus-Radziszewski synthesis determines the substituents at the 4 and 5 positions of the resulting imidazole ring, which can then be a precursor to a modified dihydroimidazole ring.

Further research into palladium-catalyzed direct C-H functionalization of related non-aromatic azaheterocycles, such as imidazolinones, suggests potential pathways for the direct modification of the dihydroimidazole ring. nih.gov Adapting such methodologies to 2-aryl-4,5-dihydro-1H-imidazoles could provide a more direct route to novel analogs.

Synthesis of Hybrid Compounds Incorporating the 4,5-Dihydro-1H-Imidazole Core (e.g., with phthalazine (B143731) or indole)

The synthesis of hybrid compounds that covalently link the 2-(4,5-dihydro-1H-imidazol-2-yl) moiety with other heterocyclic systems like phthalazine or indole (B1671886) has emerged as a promising strategy in medicinal chemistry. This approach aims to combine the pharmacophoric features of each constituent ring system to create novel molecular entities with potentially enhanced or unique biological activities.

Phthalazine Hybrids:

A notable example is the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine. This hybrid molecule is constructed through a multi-step synthetic sequence. The synthesis commences with the reaction of a starting phthalazine derivative with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate. This leads to the formation of a pseudobase, 2-(4,5-dihydro-1H-imidazol-2-yl)-1,2-dihydrophthalazin-1-ol. Subsequent reaction of this intermediate with hydroxylamine-O-sulfonic acid in anhydrous dimethylformamide yields the target hybrid compound. This molecule can be further derivatized, for instance, by reacting it with various sulfonyl chlorides to produce a library of di-substituted sulfonamide derivatives.

Indole Hybrids:

The synthesis of hybrid molecules containing both indole and 4,5-dihydro-1H-imidazole moieties can be approached through several synthetic strategies. One potential route involves the coupling of a pre-functionalized indole with a suitable 2-substituted-4,5-dihydro-1H-imidazole. For example, an indole derivative bearing a carboxylic acid or an aldehyde function could be coupled with a 2-amino-4,5-dihydro-1H-imidazole.

Another approach is the construction of one heterocyclic ring onto the other. For instance, a Vilsmeier-Haack formylation of an indole-2-carboxylate (B1230498) can introduce a formyl group at the 3-position. nih.gov This formylated indole can then serve as a precursor for the construction of the dihydroimidazole ring. Reaction of the 3-formylindole with ethylenediamine under oxidative conditions, for example, using iodine or tert-butyl hypochlorite, is a known method for the synthesis of 2-substituted-2-imidazolines. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of such hybrids. An indole derivative functionalized with a leaving group (e.g., a halide or triflate) could potentially be coupled with a 2-(organometallic)-4,5-dihydro-1H-imidazole reagent. Conversely, a this compound could undergo coupling with an indolylboronic acid or indolylstannane derivative under Suzuki or Stille coupling conditions, respectively. The feasibility of such coupling reactions is supported by the extensive use of these methods in the synthesis of other bi- and poly-heterocyclic systems. nih.gov

A specific synthetic route to 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indoles has been reported, providing a direct linkage between the two ring systems. mdpi.com This methodology offers a valuable precedent for the development of synthetic pathways to more complex hybrid structures, including those incorporating the 2-(3-bromophenyl) substituent.

| Heterocyclic Partner | Key Synthetic Strategy | Example Precursors |

| Phthalazine | Multi-step condensation and functionalization | Phthalazine, 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate |

| Indole | Construction of dihydroimidazole ring on indole core | 3-Formylindole, Ethylenediamine |

| Indole | Palladium-catalyzed cross-coupling | This compound, Indolylboronic acid |

This table summarizes potential synthetic strategies for creating hybrid compounds of 2-(4,5-dihydro-1H-imidazol-2-yl) with phthalazine and indole, highlighting key reaction types and example starting materials.

Advanced Structural Elucidation and Solid State Analysis of 2 3 Bromophenyl 4,5 Dihydro 1h Imidazole Derivatives

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single-crystal X-ray diffraction is an unparalleled technique for determining the exact arrangement of atoms in a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing within the crystal lattice.

For the closely related analog, 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, crystallographic analysis reveals that the molecule consists of a five-membered imidazoline (B1206853) ring and a six-membered chlorophenyl ring. nih.gov These two rings are not coplanar; instead, they are twisted relative to each other with a dihedral angle of approximately 17.07° to 18.07°. nih.gov This twisted conformation is a key structural feature. It is anticipated that 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole would adopt a very similar geometry, with minor variations in bond lengths and crystal packing due to the larger van der Waals radius of bromine compared to chlorine.

In the crystal structure of the chloro-analog, molecules are linked by intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.gov These chains are further organized into a three-dimensional network by short halogen interactions (Cl⋯Cl contacts) and potential π-stacking interactions. nih.gov

Table 1: Representative Crystallographic Data for a 2-(3-halophenyl)-4,5-dihydro-1H-imidazole Analog Data based on the 2-(3-chlorophenyl) analog. nih.gov

Table 2: Selected Bond Lengths and Angles Values are representative and based on similar structures.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., HSQC, HMBC)

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

HSQC correlates the chemical shifts of protons directly with the carbons to which they are attached. This allows for the straightforward assignment of all protonated carbons.

HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying the connectivity between different parts of a molecule and for assigning quaternary (non-protonated) carbons.

For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the four imidazoline protons (-CH₂-CH₂-) to the signal of their corresponding carbon atoms. Similarly, each aromatic proton would show a correlation to its attached carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations Chemical shifts (δ) are predicted values in ppm relative to TMS and may vary based on solvent and conditions. Data is compiled based on general principles and data from related structures. mdpi.comrsc.org

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Lattices

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions involved in strong interactions like hydrogen bonds appear as distinct red areas. The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts, providing a percentage contribution for each interaction type.

For this compound, the Hirshfeld analysis would be expected to highlight several key interactions:

N—H⋯N Hydrogen Bonds: As seen in the chloro-analog, these are expected to be the most significant directional interactions, linking molecules into chains. nih.gov

H⋯H Contacts: These typically represent the largest percentage of intermolecular contacts, reflecting the van der Waals surfaces of the molecules. nih.gov

Br⋯H/H⋯Br Contacts: Interactions involving the bromine atom are significant and contribute to the stability of the crystal packing. nih.gov

C⋯H/H⋯C Contacts: These represent C-H···π interactions, where a C-H bond from one molecule interacts with the aromatic π-system of another, further stabilizing the three-dimensional structure.

Table 4: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data based on analysis of similar bromophenyl-containing heterocyclic compounds. nih.gov

The fingerprint plots would visually confirm the prevalence of these interactions, with sharp spikes indicating strong, directional hydrogen and halogen bonds, and more diffuse regions representing weaker, less specific van der Waals contacts.

Structure Activity Relationship Sar Studies of 2 3 Bromophenyl 4,5 Dihydro 1h Imidazole Analogs

Influence of Bromine Atom Position and Substituent Effects on the Phenyl Ring

The nature, position, and electronic properties of substituents on the phenyl ring are critical determinants of the biological activity and receptor selectivity of 2-arylimidazoline analogs. The placement of the bromine atom at the meta-position (position 3) in the parent compound is a key feature, and altering this substitution pattern can lead to significant changes in pharmacological effects.

Research into various 2-arylimidazoline derivatives has established several key principles:

Positional Isomerism: The location of the halogen or other substituents on the phenyl ring is paramount. For activity at α2-adrenergic receptors, ortho (position 2) substitution on the phenyl ring is often considered a requirement for high affinity. nih.gov Conversely, for affinity at I1 imidazoline (B1206853) receptors, electron-donating groups such as methoxy (B1213986) are more favorable at the ortho or meta (position 3) positions. researchgate.net Studies on other heterocyclic scaffolds have also shown that meta-substitution can dramatically enhance antiproliferative activity compared to para-substituted analogs, highlighting the potential significance of the 3-bromo configuration. acs.org

Nature of the Substituent: The electronic properties of the substituent play a major role. Electron-donating groups (e.g., methyl, methoxy) in the ortho or meta position can enhance affinity for I1 imidazoline sites. researchgate.net In some analog series developed as antiproliferative agents, electron-donating groups at the para (position 4) position were found to increase activity against melanoma cells. nih.gov

Halogen Substitution: The presence of a halogen, such as bromine, is a common feature in many biologically active imidazolines. A 3-bromophenyl group, in particular, has been incorporated into other heterocyclic structures, such as 1,2,4-triazoles, which have demonstrated significant anticancer activity. mdpi.com This suggests that the 3-bromophenyl moiety itself is a valuable pharmacophore for certain biological targets.

Unsubstituted Phenyl Ring: In general, the absence of substitution on the phenyl ring dramatically decreases affinity for α-adrenergic receptors, underscoring the necessity of a substituent for potent interaction. researchgate.net

| Phenyl Ring Substitution | General Effect on Activity | Target Receptor Preference |

| Ortho-substitution | Often required for high affinity nih.gov | α2-Adrenergic Receptors nih.gov |

| Meta-substitution | Can dramatically enhance antiproliferative activity acs.org | I1 Imidazoline Receptors (with electron-donating groups) researchgate.net |

| Para-substitution | Can increase antiproliferative activity (with electron-donating groups) nih.gov | Varies by target and substituent |

| Unsubstituted | Dramatically decreases affinity researchgate.net | Low affinity for α-Adrenergic Receptors researchgate.net |

Role of the Dihydroimidazole (B8729859) Ring Saturation and Substituents

The 4,5-dihydro-1H-imidazole (imidazoline) ring is not merely a structural anchor but an essential component of the pharmacophore, contributing to the molecule's basicity and its ability to form critical interactions with target receptors.

Key structural aspects of the dihydroimidazole ring include:

Ring Saturation: The level of saturation in the five-membered ring is important. In studies comparing imidazole (B134444) (unsaturated) and imidazoline (dihydro-imidazole, saturated) analogs for antiproliferative activity, the imidazoline ring was found to confer a slight improvement in activity. nih.gov The saturated ring provides a more flexible, three-dimensional structure compared to the planar, aromatic imidazole ring, which can influence binding pocket complementarity.

The N-H Group: For many traditional targets of imidazolines, such as α2-adrenergic receptors, the presence of an unsubstituted N-H group within the ring is a critical requirement for affinity. nih.gov

N-Substitution: Alkylation of the ring nitrogen, for instance with a methyl group, has been shown to abolish affinity for α2-adrenergic receptor sites. nih.gov This indicates that the hydrogen atom on the nitrogen is likely involved in a crucial hydrogen bond interaction with the receptor.

C4/C5 Ring Substitution: Introducing substituents onto the carbon backbone of the imidazoline ring can also modulate biological activity. In a series of related imidazolium (B1220033) salts, the addition of phenyl groups at the C4 and C5 positions was found to significantly increase their in vitro antitumor activity. ohiolink.edu

| Dihydroimidazole Ring Modification | General Effect on Activity | Rationale / Example |

| Saturation (vs. Imidazole) | Slight improvement in antiproliferative activity nih.gov | Increased conformational flexibility may improve binding. nih.gov |

| Unsubstituted N-H | Essential for high affinity at certain receptors nih.gov | Acts as a hydrogen bond donor in receptor binding. nih.gov |

| N-Alkylation (e.g., N-Methyl) | Abolishes affinity nih.gov | Blocks essential hydrogen bonding interaction. nih.gov |

| C4/C5-Substitution | Can increase antitumor activity ohiolink.edu | Provides additional points of interaction or modifies conformation. ohiolink.edu |

Correlation between Molecular Structure and Observed Biological Activities

The specific combination of structural features in 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole and its analogs correlates directly with the types of biological activities observed. The primary activities are associated with adrenergic and imidazoline receptors, though emerging research points to other potential applications like anticancer therapy.

Adrenergic and Imidazoline Receptor Activity: This is the most well-documented activity for 2-arylimidazolines. A strong correlation exists between α2-adrenergic receptor affinity and hypotensive effects. nih.gov The structural blueprint for this activity typically involves a substituted aromatic ring linked to the C2 position of the imidazoline core. High α2-adrenergic affinity is often achieved with ortho-substituents on the phenyl ring, while high affinity for I1-imidazoline receptors is favored by ortho- or meta-substituents. nih.govresearchgate.net

Antiproliferative and Anticancer Activity: The 2-arylimidazoline scaffold has been investigated for its potential as an anticancer agent. Analogs have demonstrated antiproliferative effects against melanoma cell lines. nih.gov The 3-bromophenyl moiety, as seen in analogs of other heterocyclic systems, has been linked to anticancer activity, potentially through mechanisms such as the inhibition of tubulin polymerization. acs.orgmdpi.com The combination of the meta-bromo substitution with the dihydroimidazole ring represents a potential pharmacophore for this activity.

Other Potential Activities: The broader imidazole chemical class is known for an extensive range of pharmacological actions, including anti-inflammatory, antibacterial, and antifungal properties, suggesting that 2-arylimidazoline analogs could be explored for a wider variety of therapeutic applications. nih.govresearchgate.net

| Structural Moiety | Correlated Biological Activity | Key Structural Requirements |

| 2-Arylimidazoline Core | α-Adrenergic & Imidazoline Receptor Modulation | Ortho/meta substituted phenyl ring; unsubstituted imidazoline N-H. nih.govresearchgate.net |

| 3-Bromophenyl Group | Antiproliferative / Anticancer | Meta-halogen substitution appears critical for potency in some series. acs.orgmdpi.com |

| Dihydroimidazole Ring | Antiproliferative (Melanoma) | Saturation (dihydro- form) slightly improves activity over the aromatic imidazole. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and other computational techniques are essential tools for understanding the SAR of 2-arylimidazoline analogs and for designing new compounds with improved properties. These methods distill the complex structural information into a three-dimensional model of the essential features required for biological activity.

Pharmacophore Definition: A pharmacophore model for a 2-arylimidazoline ligand typically consists of key chemical features arranged in a specific spatial orientation. For binding to adrenergic or imidazoline receptors, common features include an aromatic ring (often with specific hydrophobic or electron-withdrawing regions) and a cationic/ionizable feature corresponding to the protonated imidazoline ring. nih.gov The distance and relative orientation between these features are critical for receptor recognition.

QSAR and CoMFA Studies: Quantitative Structure-Activity Relationship (QSAR) studies mathematically correlate variations in molecular structure with changes in biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to 2-substituted imidazolines. nih.gov These analyses generate 3D maps that indicate where steric bulk or specific electrostatic charges (positive or negative) on the molecule are likely to increase or decrease binding affinity, providing a detailed guide for rational drug design. nih.gov

Ligand-Based Drug Design: This strategy relies on the knowledge of other molecules that bind to the target of interest. By analyzing the common structural features of a series of active analogs, medicinal chemists can make informed, systematic modifications to a lead compound. For example, by starting with a known, non-selective imidazoline ligand, researchers have successfully eliminated activity at one receptor while retaining or enhancing it at another, leading to the development of highly selective tool compounds. nih.gov This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Mechanism of Action and Molecular Target Identification for 2 3 Bromophenyl 4,5 Dihydro 1h Imidazole

Investigation of Receptor Binding Profiles

The imidazoline (B1206853) core is a well-established pharmacophore that interacts with adrenergic and imidazoline receptors. The nature and position of substituents on the phenyl ring can significantly influence the binding affinity and selectivity of these compounds.

Adrenergic Receptors:

Imidazoline Binding Sites:

The 2-imidazoline structure is a core feature of ligands that bind to imidazoline binding sites (IBS), which are classified into at least two subtypes, I1 and I2. nih.gov These sites are distinct from adrenergic receptors and are involved in various physiological processes. Research on 2-aryl imidazolines has shown that substitutions at the ortho or meta positions of the phenyl ring can significantly impact affinity for I1 imidazoline sites. For example, a methoxy (B1213986) group at the meta position has been shown to enhance I1 affinity. researchgate.net This suggests that the 3-bromo substitution on 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole could influence its interaction with these binding sites.

Serotonin (B10506) Receptors:

While the primary targets for 2-aryl-imidazolines are typically considered to be adrenergic and imidazoline receptors, the broader chemical space of aryl-substituted heterocyclic compounds shows a wide range of receptor interactions. Some arylpiperazine derivatives, which share structural similarities with aryl-imidazolines, have been investigated for their affinity to serotonin receptors. nih.govmdpi.comnih.gov However, there is currently a lack of direct evidence to suggest significant binding of this compound to serotonin receptors. Further investigation would be required to explore this possibility.

Table 1: Postulated Receptor Binding Profile based on SAR of Analogous Compounds

| Receptor Target | Potential Interaction of this compound | Basis for Postulation from Structural Analogs |

| α1-Adrenergic Receptors | Potential agonist or antagonist activity | Phenyl-substituted imidazolines are known to bind to α1-ARs. nih.gov |

| α2-Adrenergic Receptors | Potential agonist or antagonist activity | The nature of the phenyl substituent can determine agonist versus antagonist activity at α2-ARs. nih.gov |

| I1 Imidazoline Sites | Potential ligand | Meta-substitution on the phenyl ring of 2-aryl imidazolines can enhance affinity for I1 sites. researchgate.net |

| I2 Imidazoline Sites | Potential ligand | The 2-imidazoline scaffold is a known ligand for I2-IBS. researchgate.net |

| Serotonin Receptors | Unlikely, but requires investigation | Limited evidence for direct interaction of simple 2-aryl-imidazolines. |

Note: The interactions described in this table are hypothetical and based on structure-activity relationships of similar compounds. Experimental validation is required.

Enzyme Inhibition Mechanisms

The imidazole (B134444) ring and the bromophenyl moiety are present in various molecules that have been investigated as enzyme inhibitors.

COX-2:

Certain diaryl heterocyclic compounds are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov The structure of these inhibitors often includes a central heterocyclic ring, such as imidazole, with substituted aryl rings. The presence of a sulfonamide or a similar pharmacophore is often crucial for potent and selective COX-2 inhibition. nih.govnih.gov While this compound contains an imidazole and a substituted phenyl ring, it lacks the typical structural features of known potent and selective COX-2 inhibitors. Therefore, significant inhibition of COX-2 by this compound is not strongly anticipated based on current knowledge.

Carbonic Anhydrase IX:

Carbonic anhydrase IX (CA IX) is a zinc-containing enzyme that is a target for cancer therapy. nih.govnih.gov Inhibitors of this enzyme are typically aromatic or heterocyclic sulfonamides. The primary mechanism of action involves the sulfonamide group coordinating with the zinc ion in the active site of the enzyme. nih.gov As this compound does not possess a sulfonamide group, it is unlikely to act as a classic inhibitor of carbonic anhydrase IX.

Dihydrofolate Reductase:

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and is a target for both antimicrobial and anticancer drugs. rjpbr.comwikipedia.org Known inhibitors of DHFR are often structurally analogous to folic acid. While some heterocyclic compounds have been investigated as DHFR inhibitors, there is no clear structural basis to suggest that this compound would be a potent inhibitor of this enzyme. rjpbr.comnih.gov

DNA Gyrase B:

DNA gyrase is a bacterial enzyme that is a validated target for antibiotics. nih.gov The B subunit (GyrB) has an ATPase site that can be targeted by inhibitors. Some novel bacterial topoisomerase inhibitors (NBTIs) are complex molecules that can be influenced by halogen substitutions on a phenyl ring. nih.gov For instance, the introduction of a para-bromo or para-iodo phenyl group in certain NBTIs has been shown to result in potent inhibition of S. aureus DNA gyrase. nih.gov While this compound is structurally much simpler than these NBTIs, the presence of a bromophenyl group could theoretically contribute to binding interactions within the ATP-binding site of GyrB, though this is highly speculative and would require experimental confirmation.

Table 2: Postulated Enzyme Inhibition Profile based on Structural Features

| Enzyme Target | Potential for Inhibition by this compound | Rationale |

| COX-2 | Low | Lacks the key structural motifs of known potent and selective COX-2 inhibitors. |

| Carbonic Anhydrase IX | Very Low | Does not contain the sulfonamide group typical of CA IX inhibitors. |

| Dihydrofolate Reductase | Very Low | Lacks structural similarity to folic acid or known non-classical DHFR inhibitors. |

| DNA Gyrase B | Speculative | The bromophenyl moiety is found in some potent DNA gyrase inhibitors, but the overall structure is very different. nih.gov |

Note: The potential for enzyme inhibition described in this table is hypothetical and based on the presence or absence of key structural features found in known inhibitors. Experimental validation is required.

Elucidation of Molecular Pathways and Cellular Effects

The potential molecular pathways and cellular effects of this compound would be downstream consequences of its interactions with its primary molecular targets.

Should this compound act as an agonist at α2-adrenergic receptors, it could lead to a decrease in sympathetic outflow from the central nervous system, potentially resulting in hypotensive and sedative effects. Conversely, antagonism at these receptors could lead to an increase in sympathetic activity. Activation of I1-imidazoline receptors is also associated with a reduction in sympathetic tone. nih.gov

If this compound were to inhibit bacterial DNA gyrase, it would disrupt DNA replication and repair in susceptible bacteria, leading to an antibacterial effect. nih.gov

Some imidazoline derivatives have been investigated for their effects on cell proliferation and have shown cytotoxic effects against cancer cell lines. nih.gov The mechanisms for these effects are varied and may involve interactions with multiple targets. For instance, some cis-imidazolines can act as antagonists of MDM2, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells. wikipedia.org Whether this compound possesses such activities has not been determined.

Future Perspectives and Research Directions for 2 3 Bromophenyl 4,5 Dihydro 1h Imidazole

Design and Synthesis of Advanced Dihydroimidazole (B8729859) Analogs for Enhanced Potency and Selectivity

The core structure of 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole is ripe for chemical modification to improve its potency and selectivity towards specific biological targets. Future research will likely concentrate on systematic structure-activity relationship (SAR) studies to guide the design of advanced analogs.

Key strategies for analog design include:

Modification of the Phenyl Ring: The bromine atom at the 3-position of the phenyl ring is a key feature. Its position could be moved to the 2- or 4-position to investigate the impact on receptor binding. Furthermore, the bromine could be replaced with other halogen atoms (e.g., chlorine, fluorine) or with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the ring.

Substitution on the Dihydroimidazole Ring: The N-H and C-H bonds within the 4,5-dihydro-1H-imidazole ring are potential sites for substitution. Introducing alkyl or aryl groups could influence the compound's lipophilicity and steric interactions with its target.

Bioisosteric Replacement: Key functional groups can be replaced with bioisosteres to improve potency, selectivity, or pharmacokinetic properties while retaining the primary biological activity. For instance, the imidazole (B134444) ring itself could be replaced with other five-membered heterocyclic rings like oxazole (B20620) or thiazole (B1198619).

These synthetic efforts aim to create a library of compounds for screening, leading to the identification of candidates with superior therapeutic profiles.

| Modification Strategy | Rationale | Potential Outcome |

| Varying Phenyl Substituent | Modulate electronic and steric properties. | Enhanced target binding and selectivity. |

| N-Alkylation/Arylation | Alter lipophilicity and introduce new interaction points. | Improved cell permeability and potency. |

| Ring Bioisosterism | Fine-tune physicochemical properties. | Optimized pharmacokinetic profile. |

Exploration of Novel Pharmacological Targets and Therapeutic Applications

While the broader class of 2-substituted 4,5-dihydro-1H-imidazole derivatives has been investigated for activities such as α2-adrenoreceptor antagonism and serotonin (B10506) reuptake inhibition, potentially leading to antidepressant effects, the full pharmacological profile of this compound remains to be elucidated. nih.gov Imidazoline (B1206853) derivatives are known to interact with a variety of receptors and enzymes, suggesting a wide range of potential therapeutic applications. nih.gov

Future research should focus on:

Broad-Spectrum Screening: Testing the compound and its analogs against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, could uncover novel activities.

Targeting Imidazoline Receptors: The compound should be specifically evaluated for its affinity and efficacy at I1, I2, and I3 imidazoline receptors, which are implicated in conditions like hypertension, metabolic disorders, and neuroprotection.

Anticancer and Antimicrobial Evaluation: Given that various imidazole derivatives have demonstrated anticancer and antimicrobial properties, screening this class of compounds against cancer cell lines and microbial strains is a logical next step. nih.govjapsonline.com For example, some imidazole derivatives have shown promise as inhibitors of cyclooxygenase (COX-2), an enzyme often targeted in anti-inflammatory and cancer therapies. japsonline.com

The discovery of new pharmacological targets will open doors to treating a wider range of diseases, potentially including neurological disorders, cardiovascular diseases, and infectious diseases.

Optimization of Drug-like Properties and Pharmacokinetic Profiles

For any promising compound to become a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A significant area of future research will be the optimization of these properties for this compound analogs.

Strategies for optimizing pharmacokinetic profiles involve the manipulation of key physicochemical properties. basicmedicalkey.com

Improving Solubility and Permeability: Modifications to the molecule's structure can enhance its solubility in aqueous biological fluids and its ability to permeate cell membranes, both of which are crucial for oral bioavailability. researchgate.net This often involves balancing lipophilicity (logP) and polar surface area (PSA).

Metabolic Stability: The compound's susceptibility to metabolism by liver enzymes (e.g., cytochrome P450s) will determine its half-life in the body. nih.gov Structural modifications can be made to block sites of metabolism, thereby increasing the drug's duration of action.

Reducing Off-Target Effects: Enhancing selectivity for the desired biological target over other receptors or enzymes is critical for minimizing side effects and toxicity.

Computational modeling and in vitro ADMET screening assays will play a crucial role in predicting the pharmacokinetic profiles of new analogs, allowing researchers to prioritize the synthesis of compounds with the highest likelihood of success. nih.gov

| Pharmacokinetic Parameter | Optimization Goal | Strategy Example |

| Absorption | Increase oral bioavailability | Reduce hydrogen bond donors, control lipophilicity. nih.gov |

| Distribution | Achieve desired tissue concentration | Modify structure to influence protein binding and BBB penetration. azolifesciences.com |

| Metabolism | Increase metabolic stability | Introduce blocking groups at metabolically labile sites. |

| Excretion | Control clearance rate | Adjust polarity and molecular weight. |

| Toxicity | Minimize off-target activity | Enhance selectivity through targeted structural modifications. |

Development of Green and Sustainable Synthetic Methodologies for Industrial Scale-Up

As lead compounds progress through the drug development pipeline, the scalability and environmental impact of their synthesis become critical considerations. The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netscispace.com

Future research in this area will focus on:

Catalyst Development: Exploring the use of non-toxic, reusable catalysts, such as biocatalysts (e.g., lemon juice) or nano-catalysts, can improve reaction efficiency and reduce waste. researchgate.netias.ac.in

Alternative Solvents and Reaction Conditions: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids, and utilizing energy-efficient methods like ultrasound irradiation, can significantly decrease the environmental footprint of the synthesis. nih.govsemanticscholar.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle of green chemistry. This involves favoring addition and condensation reactions over those that generate significant byproducts. nih.gov

Developing an efficient, cost-effective, and environmentally friendly synthesis is essential for the eventual large-scale production of a successful drug candidate derived from the this compound scaffold.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(3-bromophenyl)-4,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

A multi-component reaction (MCR) using benzil, substituted benzaldehydes, and ammonium acetate in the presence of a catalyst (e.g., HISA [hydroxyethylammonium ionic liquid]) is a common approach for synthesizing imidazole derivatives. For brominated analogs, substituting benzaldehyde with 3-bromobenzaldehyde and optimizing solvent (e.g., ethanol or DMF) and temperature (80–100°C) can yield the target compound. Reaction time (4–8 hours) and catalyst loading (5–10 mol%) significantly affect yield, with typical yields ranging from 65% to 85% after recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- IR Spectroscopy : Look for absorption bands at ~3400–3450 cm⁻¹ (N–H stretch) and ~1590–1670 cm⁻¹ (C=N stretch). The C–Br bond typically shows a peak near 610–650 cm⁻¹.

- ¹H NMR : In DMSO-d₆, the NH proton appears as a broad singlet (~δ 12.6–13.5 ppm). Aromatic protons from the 3-bromophenyl group resonate as multiplet signals between δ 7.2–8.1 ppm, while dihydroimidazole protons (C4–C5) appear as a triplet near δ 3.3–4.0 ppm .

- Melting Point : Brominated imidazoles often exhibit higher melting points (e.g., 237–264°C for bromophenyl analogs) due to increased molecular symmetry and halogen-mediated intermolecular forces .

Q. How does the bromine substituent at the 3-position influence the compound’s physicochemical properties compared to other halogenated derivatives?

The electron-withdrawing bromine atom increases the compound’s polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO). Compared to chloro or fluoro analogs, bromine’s larger atomic radius and higher molecular weight contribute to stronger London dispersion forces, elevating melting points and reducing volatility. This substituent also directs electrophilic substitution reactions to specific positions on the phenyl ring .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography using silica gel and a gradient of ethyl acetate/hexane (10–30%) is effective for initial purification. Recrystallization from ethanol or methanol improves purity, with yields depending on cooling rates and solvent polarity. TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) monitors progress .

Q. How stable is this compound under varying storage conditions, and what precautions are necessary?

The compound is hygroscopic and sensitive to prolonged light exposure. Store in amber vials under inert gas (N₂ or Ar) at –20°C. Stability tests show <5% decomposition over 6 months under these conditions. Avoid aqueous environments to prevent hydrolysis of the imidazole ring .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

A 2³ factorial design can evaluate the interplay of temperature (70–110°C), catalyst concentration (5–15 mol%), and reaction time (4–12 hours). Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error experimentation. For example, a central composite design (CCD) revealed that 90°C, 10 mol% catalyst, and 8 hours maximize yield (82%) while minimizing by-products .

Q. What computational methods predict the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight electron-rich regions (imidazole NH) and electron-deficient areas (bromophenyl ring). These insights guide derivatization for applications in catalysis or medicinal chemistry .

Q. How should researchers resolve contradictions between experimental and theoretical data (e.g., NMR chemical shifts vs. DFT predictions)?

Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Include implicit solvation models (e.g., PCM for DMSO) in DFT calculations to improve accuracy. For NH proton shifts, consider hydrogen bonding with DMSO, which downfield-shifts the signal. Experimental validation via variable-temperature NMR can detect tautomeric equilibria .

Q. What role does the dihydroimidazole ring play in modulating biological or catalytic activity?

The partially saturated imidazole ring enhances conformational flexibility, enabling interactions with enzyme active sites or metal centers. Compared to fully aromatic imidazoles, the dihydro form reduces π-stacking but increases hydrogen-bonding capacity. In catalysis, the NH group can act as a proton shuttle, as seen in asymmetric organocatalysis .

Q. How can researchers design structure-activity relationship (SAR) studies for brominated imidazole derivatives?

Systematic substitution at the phenyl ring (e.g., varying halogens, electron-donating/withdrawing groups) and the dihydroimidazole core (e.g., alkylation) generates analogs for SAR. Pair experimental bioactivity data (e.g., IC₅₀ values) with molecular docking to identify critical interactions. For example, bromine’s hydrophobic volume may enhance binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.